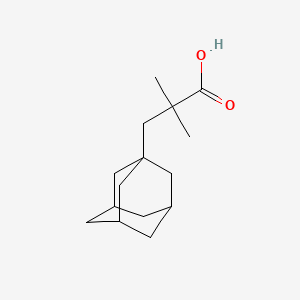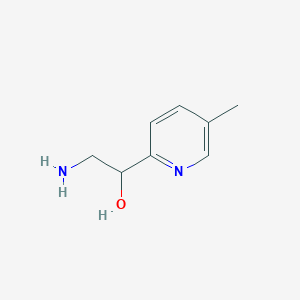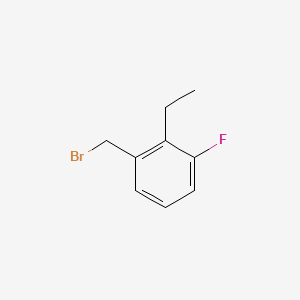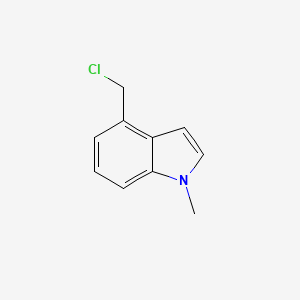
4-(Chloromethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a chloromethyl group attached to the fourth position of the indole ring and a methyl group at the nitrogen atom. Indoles are significant in various fields due to their biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually conducted in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding indole derivatives.
Oxidation and Reduction: The compound can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Indole derivatives with various functional groups.
Oxidation: Indole-4-carboxaldehyde or indole-4-carboxylic acid.
Reduction: 4-Methyl-1-methyl-1H-indole.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-methyl-1H-indole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-indole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-1-methyl-1H-indole
- 4-(Hydroxymethyl)-1-methyl-1H-indole
- 4-(Methoxymethyl)-1-methyl-1H-indole
Uniqueness
4-(Chloromethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile, which allows for selective modifications in synthetic and biological applications. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3 |
Clave InChI |
CSYLFDZLQYJXOT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C=CC=C21)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


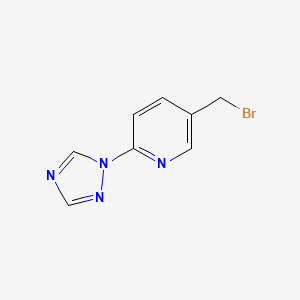
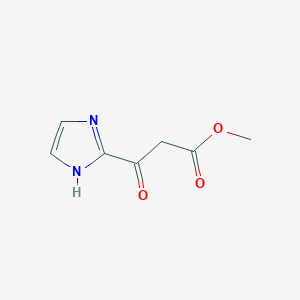
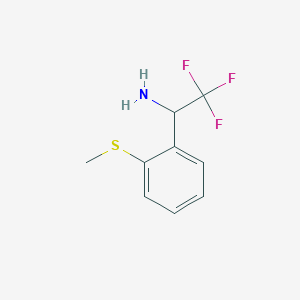
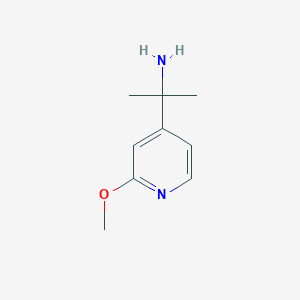
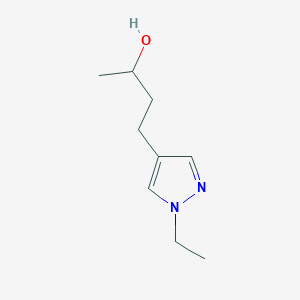
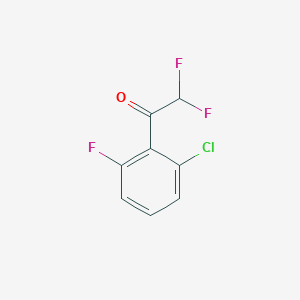
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
